![molecular formula C20H19N5O3 B2701664 7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-43-3](/img/structure/B2701664.png)
7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class of compounds, which has garnered attention for its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Antiviral Activity
Research has indicated that derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. Specifically, compounds within this class have been shown to inhibit the replication of viruses such as HIV-1 and influenza. For instance, a study reported that certain derivatives demonstrated IC50 values in the micromolar range against RNase H activity, suggesting potential as antiviral agents .
Compound | Virus Target | IC50 (µM) |
---|---|---|
11a | HIV-1 | 17.7 |
11b | HIV-1 | 13.1 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have explored its ability to inhibit polo-like kinase 1 (Plk1), a target in cancer therapy. Inhibitors targeting Plk1 have shown promise in preclinical models due to their ability to disrupt mitotic processes in cancer cells .
Anticonvulsant Activity
In a related study on triazole derivatives, some compounds exhibited anticonvulsant activity in a maximal electroshock (MES) seizure model. Although specific data on the compound is limited, similar structures have shown efficacy comparable to standard anticonvulsants like carbamazepine .
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses exist:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Interaction with Receptors : It may interact with specific cellular receptors or pathways that modulate cell growth and survival.
- Structural Modifications : Variations in substituents on the triazolo-pyrimidine scaffold can significantly impact biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Case Studies
Several case studies highlight the biological activities associated with triazolo-pyrimidine derivatives:
- Antiviral Screening : A series of analogs were screened for antiviral activity against HIV-1 and demonstrated varying degrees of inhibition based on structural modifications.
- Anticancer Efficacy : A derivative was tested in vitro against multiple cancer cell lines and exhibited significant cytotoxicity at low micromolar concentrations.
Eigenschaften
IUPAC Name |
7-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-11-16(18(21)27)17(13-4-3-5-14(26)10-13)25-20(22-11)23-19(24-25)12-6-8-15(28-2)9-7-12/h3-10,17,26H,1-2H3,(H2,21,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSZEUCZEMDQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC(=CC=C4)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.